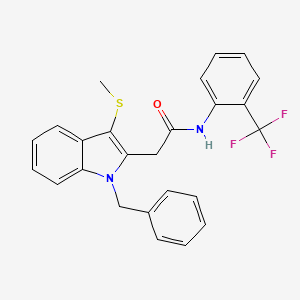![molecular formula C23H21NO3 B15026105 {1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone](/img/structure/B15026105.png)
{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, combines the indole core with a furan-2-carbonyl group and a 3,4-dimethylphenoxyethyl side chain, making it a subject of interest in various scientific research fields.
准备方法
The synthesis of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the furan-2-carbonyl group and the 3,4-dimethylphenoxyethyl side chain. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core.
Friedel-Crafts Acylation:
Etherification: The final step involves the etherification of the indole derivative with 3,4-dimethylphenol using a suitable base and solvent.
Industrial production methods may involve optimization of these reactions to improve yield and scalability, often using continuous flow reactors and advanced purification techniques.
化学反应分析
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic rings, introducing new functional groups.
Cycloaddition: The indole core can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The furan-2-carbonyl group and the 3,4-dimethylphenoxyethyl side chain contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
相似化合物的比较
1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: Known for its use in the synthesis of various bioactive compounds.
1H-Indole-2-carboxylic acid: Studied for its potential anti-inflammatory and anticancer activities.
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE lies in its combination of the indole core with the furan-2-carbonyl group and the 3,4-dimethylphenoxyethyl side chain, which imparts distinct chemical and biological properties.
属性
分子式 |
C23H21NO3 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C23H21NO3/c1-16-9-10-18(14-17(16)2)26-13-11-24-15-20(19-6-3-4-7-21(19)24)23(25)22-8-5-12-27-22/h3-10,12,14-15H,11,13H2,1-2H3 |
InChI 键 |
GSUYUPADCCNDRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-2-[5-(acetyloxy)-2-bromophenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B15026022.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B15026030.png)
![6-(4-fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026031.png)
![(2Z)-2-(4-butoxy-3-methoxybenzylidene)-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15026035.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethyl 4-methylbenzoate](/img/structure/B15026043.png)

![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15026070.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide](/img/structure/B15026080.png)
![ethyl {3-[(Z)-(1-ethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B15026082.png)
![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B15026088.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide](/img/structure/B15026100.png)
![(3E)-3-({5-bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B15026106.png)
![6-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026112.png)

